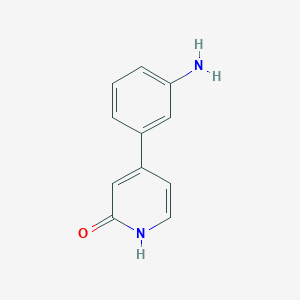

4-(3-Aminophenyl)-2-hydroxypyridine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(3-aminophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-10-3-1-2-8(6-10)9-4-5-13-11(14)7-9/h1-7H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSNJFZUDHITSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=O)NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629730 | |

| Record name | 4-(3-Aminophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937689-28-6 | |

| Record name | 4-(3-Aminophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Substituted 2-Hydroxypyridines and Aminophenyl Pyridines

The synthesis of the target compound builds upon established methods for creating its core components: the substituted 2-hydroxypyridine (B17775) and aminophenyl pyridine (B92270) moieties. 2-Hydroxypyridine exists in a tautomeric equilibrium with 2-pyridone, with the pyridone form often predominating in solid and solution phases. nih.govnih.gov This tautomerism is a key consideration in its synthesis and reactivity. nih.govnih.govrsc.org

Hydrolysis Approaches for 2-Halopyridines and Related Precursors

A traditional route to 2-hydroxypyridines involves the hydrolysis of 2-halopyridines. For instance, 2-chloropyridine (B119429) can be hydrolyzed under harsh conditions, such as in concentrated hydrochloric acid at high temperatures and pressures, although this method can result in low yields. google.com An improved, two-stage process involves reacting 2-chloropyridine with potassium ethylate to form 2-methoxypyridine, which is then hydrolyzed in an aqueous acid solution to give a better yield of 2-hydroxypyridine. google.com A more direct, one-stage reaction with higher yields can be achieved by reacting 2-chloropyridine with an aqueous alkaline solution in the presence of a tertiary alcohol. google.com Recent advancements in transition metal-catalyzed cross-coupling reactions have also provided more efficient methods for preparing 2-substituted pyridines from 2-halopyridines. researchgate.net

Condensation Reactions in Pyridine Ring Formation

Condensation reactions are fundamental to the synthesis of the pyridine ring itself. Various strategies exist, often involving the reaction of carbonyl compounds with ammonia (B1221849) or its derivatives. google.com For example, 1,3-diketones can react with ammonia, followed by N-acylation and intramolecular aldol (B89426) condensation to form substituted 4-hydroxypyridines. google.com Another approach involves the reaction of an acetylacetone (B45752) enol ether with ethyl perfluoroalkanoates, followed by acid-catalyzed cyclization to yield a pyranone, which is then treated with aqueous ammonia to form the corresponding 4-hydroxypyridine (B47283). google.com Multicomponent reactions (MCRs) offer a convergent and efficient route to structurally diverse 2-pyridone-containing heterocycles. nih.gov For instance, the three-component reaction of aromatic aldehydes, malononitrile, and a 4-hydroxy-2-pyridone derivative can yield complex pyrano[3,2-c]pyridones. nih.gov The condensation of 2-aminothiophenols with carbonyl compounds is a well-established method for synthesizing 2-substituted benzothiazoles, a reaction that proceeds through imine formation, cyclization, and subsequent reduction. mdpi.com

Diazotization and Hydrolysis Routes for Amino- to Hydroxy-Pyridines

The conversion of an amino group to a hydroxyl group on a pyridine ring can be achieved through a diazotization reaction. byjus.comunacademy.com This process involves treating a primary aromatic amine, such as an aminopyridine, with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. byjus.comorganic-chemistry.org These diazonium salts are often unstable and can be readily hydrolyzed to the corresponding hydroxypyridine. rsc.org The diazotization of 2- and 4-aminopyridine (B3432731) in dilute mineral acid leads to the formation of diazonium ions that rapidly hydrolyze to the corresponding hydroxy compounds. rsc.org The kinetics of the diazotization of 2- and 4-aminopyridine 1-oxides have also been studied, revealing that the reaction proceeds through simultaneous pathways involving both the free amine and its protonated form. rsc.org

Suzuki Cross-Coupling Applications in Aryl Pyridine Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.govresearchgate.net This palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate is tolerant of a wide range of functional groups and generally provides good yields. nih.gov It has been successfully employed in the synthesis of various aryl pyridines. nih.govrsc.orgmdpi.com For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids produces a series of novel pyridine derivatives in moderate to good yields. nih.gov The reaction conditions, including the choice of palladium catalyst, base, and solvent, can be optimized to achieve high yields. mdpi.com Recent developments have even led to an "aminative Suzuki-Miyaura coupling," which joins the Suzuki-Miyaura and Buchwald-Hartwig amination pathways to produce diaryl amines from the same starting materials. nih.gov

Targeted Synthetic Strategies for 4-(3-Aminophenyl)-2-hydroxypyridine and Analogues

The synthesis of the specific molecule This compound requires a strategy that combines methods for constructing both the aryl-substituted pyridine core and introducing the amino and hydroxyl functionalities at the correct positions.

Specific Reaction Schemes and Conditions for the Compound's Core Structure

A plausible synthetic route to This compound would likely involve a Suzuki cross-coupling reaction to form the C-C bond between the pyridine and phenyl rings. This could involve reacting a halogenated 2-hydroxypyridine derivative with a (3-aminophenyl)boronic acid derivative, or vice versa.

For example, a key intermediate could be a protected 4-halo-2-hydroxypyridine. The hydroxyl and amino groups would likely need to be protected during the cross-coupling reaction to prevent unwanted side reactions. A common protecting group for the amino group is the Boc (tert-butyloxycarbonyl) group, while the hydroxyl group could be protected as an ether, such as a benzyl (B1604629) ether.

A potential synthetic sequence could be:

Protection: Start with a commercially available 4-halo-2-hydroxypyridine and protect the hydroxyl group.

Suzuki Coupling: Perform a Suzuki cross-coupling reaction between the protected 4-halo-2-hydroxypyridine and a (3-aminophenyl)boronic acid derivative where the amino group is also protected.

Deprotection: Remove the protecting groups from both the hydroxyl and amino functionalities to yield the final product, This compound .

Alternatively, the synthesis could begin with the formation of a substituted 4-aryl-2-pyridone. For instance, a two-stage synthesis has been reported for 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones, which involves the reaction of a pyrone with ammonium (B1175870) acetate (B1210297) followed by debenzylation. researchgate.net A similar strategy could be adapted for the synthesis of 4-aryl-2-hydroxypyridines.

The synthesis of related aminophenyl-substituted compounds has been demonstrated. For example, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized by reacting 4-aminophenol (B1666318) with methyl acrylate (B77674) or acrylic acid. nih.gov Furthermore, 2-amino-3-hydroxypyridine (B21099) can be synthesized by the hydrogenation of 2-hydroxy-3-nitropyridine (B160883) or through a multi-step process starting from furfural (B47365). chemicalbook.comgoogle.compatsnap.com These methods highlight the feasibility of introducing amino and hydroxyl groups onto pyridine rings, which is essential for the synthesis of the target compound.

Precursor Design and Intermediate Synthesis

The synthesis of this compound often begins with the careful selection and preparation of precursor molecules. A common strategy involves the construction of the 2-hydroxypyridine ring system, followed by the introduction of the 3-aminophenyl group.

One established route to hydroxypyridines involves the ring-opening of furan (B31954) derivatives, followed by a cyclization reaction. vulcanchem.com For instance, the synthesis of a related compound, 2-amino-3-hydroxypyridine, starts with the chlorination of furfural in an aqueous medium. vulcanchem.com The resulting intermediate then undergoes cyclization under alkaline conditions to form the hydroxypyridine core. vulcanchem.com The aminophenyl moiety can then be introduced through methods like the Ullmann coupling or Buchwald-Hartwig amination, which utilize palladium catalysts to form the crucial carbon-nitrogen bond. vulcanchem.com

Another approach to building the core pyridone structure involves the reaction of 1,3-dicarbonyl compounds with an ammonia source. google.com This is often followed by N-acylation and an intramolecular aldol condensation to yield the substituted 4-hydroxypyridine. google.com The synthesis of 4-hydroxypyridine itself can be achieved from 4-aminopyridine through diazotization, followed by hydrolysis and neutralization. guidechem.com This method has been reported to achieve high yields and purity. guidechem.com

The synthesis of more complex dihydropyridone derivatives, which can be precursors to the fully aromatic pyridones, often employs multicomponent reactions. For example, the condensation of Meldrum's acid, an aromatic aldehyde, an alkyl acetoacetate, and ammonium acetate can yield 3,4-dihydropyridone derivatives. nih.gov

Here is a table summarizing various precursors and their corresponding synthetic products:

| Precursor(s) | Synthetic Product | Key Reaction Type |

| Furfural | 2-Amino-3-hydroxypyridine | Ring-opening/Cyclization |

| 4-Aminopyridine | 4-Hydroxypyridine | Diazotization/Hydrolysis |

| 1,3-Diketones, Ammonia | Substituted 4-hydroxypyridines | Condensation/Cyclization |

| Meldrum's acid, Aromatic aldehyde, Alkyl acetoacetate, Ammonium acetate | 3,4-Dihydropyridone derivatives | Multicomponent Reaction |

Optimization of Reaction Parameters and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

For instance, in the synthesis of 4-hydroxypyridine from 4-aminopyridine, the use of a 35% sulfuric acid solution and butyl nitrite for the diazotization step, followed by hydrolysis in a barium hydroxide (B78521) solution, has been shown to produce yields of approximately 92% with over 99% purity. guidechem.com This highlights the importance of carefully controlling the reaction medium and reagents.

In the context of ultrasound-assisted synthesis of dihydropyrimidinones, a related class of compounds, researchers have systematically varied the catalyst and its loading. researchgate.net For example, when using holmium chloride as a catalyst, increasing the catalyst amount from 5 to 8 mol% significantly improved the yield, while further increases to 15 mol% did not lead to a better outcome. researchgate.net Similarly, the synthesis of 1,4-dihydropyridines under ultrasound irradiation was optimized by testing various phase transfer catalysts, with tetrabutylammonium (B224687) bromide (TBAB) in an aqueous medium proving to be highly efficient. youtube.com

The following table illustrates the impact of reaction parameter optimization on yield:

| Reaction | Catalyst/Conditions | Yield |

| 4-Hydroxypyridine Synthesis | 35% H₂SO₄, Butyl nitrite, Ba(OH)₂ | ~92% |

| Dihydropyrimidinone Synthesis | 8 mol% Holmium chloride, Ultrasound | 69% |

| 1,4-Dihydropyridine Synthesis | TBAB, Ultrasound, Aqueous medium | 91% |

Novel Synthetic Approaches and Catalyst Applications

To enhance efficiency, reduce environmental impact, and improve yields, chemists are continuously exploring novel synthetic methods and catalyst systems for the preparation of pyridone derivatives.

Ultrasound-Assisted Synthesis in Dihydropyridone Chemistry

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, milder conditions, and higher yields. nih.gov This "green" chemistry approach has been successfully applied to the synthesis of dihydropyridone and related heterocyclic compounds. nih.gov

For example, the one-pot, four-component synthesis of 4-aryl-3,4-dihydropyridone derivatives has been achieved in high yields (85-96%) under ultrasound irradiation at room temperature. nih.gov This method is significantly more efficient than conventional heating methods. nih.gov The use of ultrasound has also been shown to accelerate the Hantzsch synthesis of 1,4-dihydropyridines, a classic reaction for creating this important heterocyclic scaffold. researchgate.net The benefits of sonochemistry are attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, thereby enhancing reaction rates. nih.gov

Phase Transfer Catalysis in Pyridone Synthesis

Phase transfer catalysis (PTC) is another valuable technique that facilitates reactions between reactants present in different immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.org This is achieved by using a phase transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, which transports one of the reactants across the phase boundary. wikipedia.orgoperachem.com

PTC has been effectively employed in the synthesis of 2-pyridone derivatives. scientific.netresearchgate.net For instance, chalcones can be reacted with various acetamides under phase transfer catalysis conditions to produce 2-pyridones. scientific.netresearchgate.net This method is known for its high efficiency and the production of pure products in a timely manner. scientific.netresearchgate.net More recently, a domino reaction under solid-liquid phase transfer catalysis (SL-PTC) conditions has been developed for the synthesis of substituted 3,4-dihydropyridin-2-ones. mdpi.com This approach uses a simple and inexpensive catalyst, tetrabutylammonium hydrogen sulfate (B86663) (Bu₄N⁺HSO₄⁻), and solid potassium hydroxide at room temperature, offering a practical and efficient route to these compounds. mdpi.com

Mechanistic Investigations of Reaction Pathways

Understanding the step-by-step process, or mechanism, by which a reaction occurs is fundamental to controlling its outcome and developing improved synthetic strategies.

Elucidation of Reaction Mechanisms for Ring Formation and Functionalization

The formation of the pyridine ring is a complex process that can proceed through various mechanistic pathways. In the context of the reaction of pyridine with excited nitrogen atoms, theoretical calculations have shown that the reaction proceeds through the barrierless addition of the nitrogen atom to the pyridine ring, leading to the formation of a 7-membered ring intermediate. nih.gov This intermediate can then undergo ring-contraction to form 5-membered ring products. nih.gov

In the synthesis of 2-pyridones from chalcones and acetamides under phase transfer catalysis, the proposed mechanism involves the formation of an enolate from the acetamide, which then undergoes a Michael addition to the chalcone. scientific.netresearchgate.net This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 2-pyridone product.

Computational studies have also been instrumental in elucidating the mechanism of pyridine ring-opening reactions in the presence of metal complexes. acs.orgnih.gov These studies have revealed that the deprotonation of a dearomatized pyridine ring is a crucial step that triggers ring contraction and the extrusion of the nitrogen atom. acs.orgnih.gov Such detailed mechanistic insights are invaluable for designing new catalysts and reactions for the functionalization of pyridine derivatives.

Proton Transfer Mechanisms in Pyridone/Hydroxypyridine Systems

The tautomeric equilibrium between 2-hydroxypyridine and its 2-pyridone form is a classic and extensively studied example of proton transfer. This process is fundamental to understanding the reactivity and properties of the this compound scaffold. The mechanism of this proton transfer is not a simple intramolecular shift but involves complex pathways influenced by the surrounding environment, including solvent molecules and self-association.

The interconversion between the 2-hydroxypyridine (enol or lactim form) and the 2-pyridone (keto or lactam form) is a dynamic equilibrium. chemrxiv.org In the gas phase, the 2-hydroxypyridine tautomer is generally more stable by a small energy margin. nih.gov However, this equilibrium is highly sensitive to the environment. wuxibiology.com In the solid state and in polar solvents, the 2-pyridone form is predominantly favored. nih.gov This shift is attributed to the different molecular properties of the tautomers; the 2-pyridone form has a larger dipole moment, making it better stabilized by polar solvents and crystal lattice interactions. wuxibiology.com

Theoretical and experimental studies have elucidated several potential pathways for the proton transfer, which can be broadly categorized as intramolecular or intermolecular.

Intramolecular vs. Intermolecular Pathways

Direct intramolecular 1,3-proton transfer from the oxygen to the nitrogen atom in an isolated 2-hydroxypyridine molecule faces a significant energy barrier. nih.govpku.edu.cn Quantum chemical calculations have determined this barrier to be prohibitively high for the reaction to occur at room temperature, with calculated activation energies around 137 kJ/mol to 206 kJ/mol. nih.govpku.edu.cncapes.gov.br Consequently, this unimolecular pathway is not considered energetically favorable. wikipedia.org

Intermolecular mechanisms, which involve assistance from other molecules, provide significantly lower energy pathways for tautomerization. These pathways are generally preferred and can involve:

Self-Assisted Transfer (Dimerization): 2-Hydroxypyridine and 2-pyridone molecules can form hydrogen-bonded dimers. wikipedia.org Within this dimer, a concerted or sequential double proton transfer can occur through a cyclic transition state. This self-catalytic process dramatically lowers the activation barrier. wikipedia.org For instance, the barrier for proton transfer within a self-associated dimer is estimated to be reduced to approximately 46 kJ/mol. capes.gov.br Theoretical studies have calculated the activation energy for this double-proton transfer in the dimer to be as low as 2.6 kJ/mol. pku.edu.cn

Solvent-Assisted Transfer: Protic solvent molecules, particularly water, can act as a bridge or catalyst for the proton transfer. nih.gov Water molecules can form a hydrogen-bonded cyclic transition state, facilitating the shuttling of the proton between the oxygen and nitrogen atoms. acs.org The presence of even a single water molecule significantly reduces the tautomerization barrier, and this effect is enhanced with additional water molecules. wuxibiology.comnih.gov This catalytic effect explains the strong influence of protic solvents on the tautomeric equilibrium. wuxibiology.com

The activation energies for these different pathways highlight the favorability of intermolecular routes.

| Pathway | Calculated Activation Energy (kJ/mol) | Reference |

|---|---|---|

| Intramolecular (unimolecular) | 137.2 | pku.edu.cn |

| Water-Assisted (intermolecular) | 38.7 | pku.edu.cn |

| Dimer Double-Proton Transfer (intermolecular) | 2.6 | pku.edu.cn |

| Mixed Complex Transfer (intermolecular) | 17.3 | pku.edu.cn |

Solvent and Environmental Effects

The choice of solvent has a profound impact on the position of the tautomeric equilibrium. The equilibrium constant (KT = [2-pyridone]/[2-hydroxypyridine]) varies significantly with solvent polarity. wuxibiology.com

Non-Polar Solvents: In non-polar solvents such as cyclohexane (B81311) or carbon tetrachloride, the less polar 2-hydroxypyridine tautomer becomes more significant, and both forms can coexist in comparable amounts. nih.govresearchgate.net In these environments, the formation of dimers through self-association becomes a dominant factor in mediating the proton transfer. wikipedia.org

| Solvent | KT ([2-pyridone]/[2-hydroxypyridine]) | Reference |

|---|---|---|

| Gas Phase | 0.3 | wuxibiology.com |

| Cyclohexane | 0.4 | wuxibiology.com |

| Chloroform | 2.5 | wuxibiology.com |

| Acetonitrile | 8.9 | wuxibiology.com |

| Water | 900 | nih.gov |

Excited-State Proton Transfer (ESIPT)

Beyond the ground-state equilibrium, proton transfer can also occur in the electronically excited state, a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). For molecules with the appropriate structure, like those containing a 2-hydroxyphenyl group, absorption of light can trigger an ultrafast transfer of a proton. nih.govrsc.org

In systems analogous to this compound, the ESIPT process is often essentially barrierless. rsc.org Upon photoexcitation, the enol form rapidly converts to an excited keto tautomer, which has a large Stokes shift (a significant difference between the absorption and emission maxima). rsc.org This excited keto species can then deactivate back to the ground state, often through non-radiative pathways, which accounts for the low or absent fluorescence of many such compounds. nih.gov The process is typically completed on an ultrafast timescale, often within tens to hundreds of femtoseconds. rsc.org The cycle is completed by a reverse proton transfer in the ground state to regenerate the initial enol form. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, a complete assignment of all proton and carbon signals in 4-(3-Aminophenyl)-2-hydroxypyridine can be achieved.

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of its protons. In a typical ¹H NMR spectrum of a substituted pyridine (B92270), protons on the pyridine ring appear in the aromatic region, generally between δ 7.0 and 8.5 ppm. For instance, in unsubstituted pyridine, the protons at the 2, 3, and 4-positions show distinct chemical shifts. chemicalbook.com The introduction of substituents, such as the aminophenyl and hydroxyl groups in the target molecule, significantly perturbs these chemical shifts.

The protons of the pyridine ring in similar substituted pyridinols exhibit characteristic splitting patterns and chemical shifts. umn.edu For example, in 2-hydroxypyridine (B17775), the proton signals are observed at approximately δ 7.49, 7.42, 6.59, and 6.29 ppm. chemicalbook.com The aminophenyl group introduces another set of aromatic protons. The position of the amino group (meta in this case) on the phenyl ring influences the splitting pattern of these protons, which typically appear as a complex multiplet. The protons of the aminophenyl group in related compounds are often found in the range of δ 6.5 to 7.5 ppm. The exact chemical shifts and coupling constants for this compound would allow for the precise assignment of each proton.

Table 1: Representative ¹H NMR Data for Related Substituted Pyridinols

| Compound | Solvent | Chemical Shifts (ppm) and Coupling Constants (Hz) |

| 2-Hydroxypyridine chemicalbook.com | CDCl₃ | δ 13.65 (s, 1H, OH), 7.487 (d, J=8.8 Hz, 1H), 7.421 (d, J=2.0 Hz, 1H), 6.599 (dd, J=8.8, 6.4 Hz, 1H), 6.303 (d, J=6.4 Hz, 1H) |

| 3-(Aminomethyl)pyridine chemicalbook.com | CDCl₃ | δ 8.52 (s, 1H), 7.663 (d, 1H), 7.262 (dd, 1H), 3.893 (s, 2H), 1.54 (s, 2H, NH₂) |

| Pyridine chemicalbook.com | CDCl₃ | δ 8.524 (d), 7.542 (t), 7.155 (dd) |

This table presents data for structurally related compounds to provide a general context for the expected ¹H NMR spectral features of this compound. Actual values for the target compound may vary.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their hybridization and electronic environment. The carbon attached to the hydroxyl group (C2) and the carbon bearing the aminophenyl substituent (C4) are of particular interest. For instance, in 4-hydroxypyridine (B47283), the carbon signals appear at specific chemical shifts that help in its characterization. chemicalbook.com

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. nih.gov

COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds, helping to trace out the connectivity of the proton spin systems within the pyridine and aminophenyl rings. nih.govyoutube.com

HSQC spectra correlate each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their attached protons. youtube.com

HMBC experiments reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for identifying quaternary carbons and for confirming the connectivity between the pyridine and aminophenyl rings. nih.govyoutube.com

Through a combined analysis of these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

A key aspect of the vibrational analysis of this compound is the characterization of the tautomeric equilibrium between the hydroxypyridine and pyridone forms. The IR and Raman spectra will exhibit characteristic bands for the functional groups present in each tautomer.

The hydroxypyridine form is characterized by:

A broad O-H stretching vibration, typically in the region of 3200-3600 cm⁻¹.

C=C and C=N stretching vibrations of the aromatic pyridine ring, usually found in the 1400-1650 cm⁻¹ range. researchgate.net

The pyridone form is characterized by:

A strong C=O stretching vibration, which is a key indicator of this tautomer, typically appearing around 1650-1690 cm⁻¹.

An N-H stretching vibration, usually in the 3300-3500 cm⁻¹ region.

The presence and relative intensities of these bands can provide insight into the predominant tautomeric form in the solid state or in a particular solvent. For example, studies on 2-pyridone have extensively used IR spectroscopy to investigate its structure. dicp.ac.cn The aminophenyl substituent will also contribute to the spectra, with N-H stretching vibrations from the amino group expected around 3300-3500 cm⁻¹ and C-N stretching vibrations at lower frequencies.

Table 2: General IR and Raman Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Hydroxypyridine) | Stretching | 3200 - 3600 (broad) |

| N-H (Pyridone) | Stretching | 3300 - 3500 |

| N-H (Amino) | Stretching | 3300 - 3500 |

| C=O (Pyridone) | Stretching | 1650 - 1690 (strong) |

| C=C, C=N (Pyridine ring) | Stretching | 1400 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) are characteristic of the conjugated systems present in the molecule.

For this compound, the UV-Vis spectrum is expected to show absorptions arising from the π → π* transitions of the aromatic pyridine and phenyl rings. The presence of the hydroxyl and amino groups, which are auxochromes, can cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted pyridine or benzene. The specific λ_max values can be influenced by the solvent and the pH of the solution. For example, the UV spectrum of pyridine shows absorption bands that can be compared to those of its derivatives. nist.gov

The position of the UV-Vis absorption bands of this compound can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. wuxibiology.comrsc.org By measuring the UV-Vis spectra in a series of solvents with varying polarities, it is possible to study the effect of the solvent on the electronic structure of the molecule.

Furthermore, UV-Vis spectroscopy is a powerful tool for investigating tautomeric equilibria. The hydroxypyridine and pyridone tautomers have different conjugated systems and therefore exhibit distinct UV-Vis absorption spectra. For instance, the tautomerism of 2-hydroxypyridine has been extensively studied using UV-Vis spectroscopy, where the equilibrium constant between the two forms was found to be solvent-dependent. wuxibiology.com The hydroxypyridine form, being more aromatic, often absorbs at different wavelengths compared to the less aromatic pyridone form. wuxibiology.com

By analyzing the changes in the UV-Vis spectrum in different solvents or at different pH values, it is possible to determine the relative amounts of the hydroxypyridine and pyridone tautomers and to calculate the equilibrium constant for the tautomerization process. researchgate.net Studies on related systems like 3-hydroxypyridine (B118123) have also utilized UV-Vis spectroscopy to probe their tautomeric behavior. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. In a typical electron ionization (EI) mass spectrometry experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

For this compound (C₁₁H₁₀N₂O), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (186.21 g/mol ). The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

The fragmentation of this compound would likely proceed through several predictable pathways, providing structural confirmation. Key fragmentation patterns would involve the cleavage of the bond between the phenyl and pyridine rings, as well as fragmentations within the substituent groups.

Expected Fragmentation Data:

Below is a hypothetical table of major fragment ions that could be observed in the mass spectrum of this compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Moiety Lost |

| 186 | [C₁₁H₁₀N₂O]⁺ | Molecular Ion (M⁺) |

| 169 | [C₁₁H₉N₂]⁺ | Loss of OH radical |

| 157 | [C₁₀H₇N₂O]⁺ | Loss of CHN (from pyridine ring) |

| 119 | [C₆H₅NH₂]⁺ | Aminophenyl cation |

| 93 | [C₅H₄NO]⁺ | Hydroxypyridine cation |

| 92 | [C₆H₆N]⁺ | Aniline radical cation |

This table is illustrative and represents plausible fragmentation patterns based on the chemical structure. Actual experimental data would be required for definitive confirmation.

X-ray Diffraction (XRD) for Solid-State Structure Determination

For this compound, a single-crystal XRD analysis would unequivocally confirm the connectivity of the atoms and the tautomeric form present in the solid state (i.e., the 2-hydroxypyridine versus the 2-pyridone form). The analysis would also reveal the planarity of the aromatic rings and the dihedral angle between the phenyl and pyridine rings. The presence of the amino (-NH₂) and hydroxyl (-OH) groups suggests the high likelihood of intermolecular hydrogen bonding, which would be fully characterized by XRD.

Hypothetical Crystallographic Data Table:

The data obtained from an XRD experiment for this compound would be presented in a format similar to the table below.

| Parameter | Description | Example Value |

| Crystal System | The basic geometric framework of the crystal. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension. | 10.123 |

| b (Å) | Unit cell dimension. | 5.432 |

| c (Å) | Unit cell dimension. | 16.789 |

| α (°) | Unit cell angle. | 90 |

| β (°) | Unit cell angle. | 98.76 |

| γ (°) | Unit cell angle. | 90 |

| Volume (ų) | The volume of the unit cell. | 912.3 |

| Z | Number of molecules per unit cell. | 4 |

| Density (calculated) (g/cm³) | The calculated density of the crystal. | 1.357 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

This table contains example data to illustrate the type of information obtained from an X-ray diffraction study. It does not represent actual experimental data for this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and reactivity indices, offering a detailed picture of molecular behavior.

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy and structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. Functionals like B3LYP and M06-2X, paired with basis sets such as 6-311G(d,p) or aug-cc-pVDZ, are commonly used to optimize molecular geometries and predict electronic properties. nih.govmdpi.comresearchgate.net

For 4-(3-Aminophenyl)-2-hydroxypyridine, DFT studies are crucial for understanding its electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov In related aminophenyl derivatives, the HOMO is often localized on the electron-rich aminophenyl ring, while the LUMO may be distributed across the heterocyclic system. rasayanjournal.co.in

DFT also allows for the calculation of various reactivity descriptors. Based on the energies of the frontier orbitals, properties like ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be determined. rasayanjournal.co.in These descriptors provide a quantitative measure of the molecule's tendency to donate or accept electrons, which is fundamental to its reactivity.

Table 1: Example of Calculated Electronic Properties for a Related Molecule This table showcases typical electronic properties calculated using DFT for an N-(2-amino-5-methylphenyl)-substituted molecule, illustrating the type of data generated in such studies. nih.gov

| Parameter | Value |

| Total Energy (eV) | -21754.8403 |

| EHOMO (eV) | -5.3130 |

| ELUMO (eV) | -0.2678 |

| Energy Gap (ΔE) (eV) | 5.0452 |

| Dipole Moment (Debye) | 6.7706 |

| Ionization Potential (I) (eV) | 5.3130 |

| Electron Affinity (A) (eV) | 0.2678 |

| Electronegativity (χ) | 2.7904 |

| Hardness (η) | 2.5226 |

| Electrophilicity Index (ω) | 1.5433 |

This interactive table is based on data for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD), are often more computationally demanding than DFT but can provide higher accuracy for certain properties, especially energetics. nih.govwayne.edu

In the context of the 2-hydroxypyridine (B17775) system, high-level ab initio calculations, like CCSD, have been instrumental in accurately determining the small energy difference between its tautomeric forms. nih.gov These methods serve as benchmarks for calibrating more cost-effective DFT functionals. For this compound, ab initio calculations would be invaluable for obtaining precise energetics of different conformers and the tautomeric equilibrium, providing a gold standard for theoretical predictions. wayne.edu They are particularly useful for studying systems where electron correlation effects, which are approximated in DFT, are significant. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information for static molecules, molecular modeling and dynamics simulations are used to explore the conformational flexibility and time-dependent behavior of molecules.

The presence of a single bond connecting the phenyl and pyridine (B92270) rings in this compound allows for rotation, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for interconversion between them. researchgate.net

One of the most significant features of the 2-hydroxypyridine scaffold is its ability to exist in a tautomeric equilibrium with its 2-pyridone form. hmdb.ca This involves an intramolecular proton transfer between the oxygen and nitrogen atoms. nih.gov The position of this equilibrium is highly sensitive to the molecular environment and substitution patterns. The introduction of the 4-(3-aminophenyl) group can influence this equilibrium through electronic effects (electron donation/withdrawal) and steric hindrance.

Computational studies are exceptionally well-suited to investigate this phenomenon. By calculating the relative energies of the 2-hydroxypyridine (enol) and 2-pyridone (keto) tautomers, the thermodynamically preferred form can be predicted. wuxibiology.com

The tautomeric preference of the 2-hydroxypyridine/2-pyridone system is famously dependent on the phase. In the gas phase, the 2-hydroxypyridine form is generally found to be slightly more stable, a preference attributed to its aromatic character and minimal steric repulsion. nih.govarxiv.org

In solution, the equilibrium can shift dramatically. The 2-pyridone tautomer has a significantly larger dipole moment than the 2-hydroxypyridine form. wuxibiology.com Consequently, polar solvents stabilize the 2-pyridone form more effectively through dipole-dipole interactions and hydrogen bonding, shifting the equilibrium in its favor. wuxibiology.com Computational models can simulate this solvent effect using implicit solvent models (like the Polarizable Continuum Model, PCM) or by explicitly including solvent molecules in the calculation. wuxibiology.com These studies have consistently reproduced the experimental observation that the pyridone form dominates in polar solvents like water, while the hydroxypyridine form is more prevalent in nonpolar solvents or the gas phase. nih.govnih.gov

Table 2: Solvent Effects on the 2-Hydroxypyridine/2-Pyridone Tautomeric Equilibrium This table illustrates how the equilibrium constant (Keq = [2-Pyridone]/[2-Hydroxypyridine]) changes with the solvent, highlighting the stabilization of the more polar pyridone tautomer in higher dielectric constant environments.

| Solvent | Dielectric Constant | Keq | Favored Tautomer |

| Gas Phase | 1 | ~0.33 | 2-Hydroxypyridine |

| Cyclohexane (B81311) | 2.02 | ~1.7 | 2-Pyridone (slight) |

| Chloroform | 4.81 | ~6.0 | 2-Pyridone |

| Water | 78.4 | ~900 | 2-Pyridone |

Data compiled from references nih.govwuxibiology.com.

Tautomeric Equilibrium Investigations (e.g., 2-Hydroxypyridine/2-Pyridone Systems)

Influence of Solvent Effects on Tautomeric Equilibria

The equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) tautomers is a well-documented phenomenon, highly sensitive to the surrounding environment. wuxibiology.com For the parent 2-hydroxypyridine, the keto form (2-pyridone) is generally more stable, and this stability is significantly influenced by the solvent. wuxibiology.comwayne.edu Computational studies using Density Functional Theory (DFT) indicate that in the gas phase, 2-pyridone is slightly more stable than 2-hydroxypyridine by about 0.3 kcal/mol. wayne.edu

The presence of a solvent, particularly polar solvents, shifts the equilibrium further towards the more polar 2-pyridone tautomer. wuxibiology.com This is because the keto form exhibits a larger dipole moment and greater charge separation, allowing for stronger stabilizing interactions with polar solvent molecules. wuxibiology.com For instance, the introduction of a single water molecule can significantly lower the energy barrier for the proton transfer between the two tautomeric forms. wuxibiology.com Theoretical studies on related systems like 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine (B124209) also show that specific interactions with solvent molecules, such as ethanol, can dramatically decrease the energy barrier for tautomerization. nih.gov This effect is critical for understanding the behavior of this compound in different chemical environments.

Table 1: Solvent Influence on Tautomeric Equilibrium of 2-Hydroxypyridine/2-Pyridone

| Solvent | Dielectric Constant (ε) | Equilibrium Constant (Keq = [pyridone]/[hydroxypyridine]) |

|---|---|---|

| Gas Phase | 1 | 0.4 |

| Cyclohexane | 2.02 | 1.3 |

| Chloroform | 4.81 | 12 |

| Acetonitrile | 37.5 | 130 |

| Water | 80.4 | 910 |

This table illustrates the general trend of how solvent polarity affects the tautomeric equilibrium for the core 2-hydroxypyridine structure. Data adapted from studies on 2-hydroxypyridine. wuxibiology.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, so its energy and location are indicative of nucleophilic and basic sites. youtube.comlibretexts.org Conversely, the LUMO is an electron acceptor, indicating sites susceptible to electrophilic attack. youtube.comlibretexts.org

For a molecule like this compound, the HOMO is expected to be located primarily on the electron-rich aminophenyl ring and the pyridine nitrogen, making these sites prone to electrophilic attack. The LUMO is likely distributed over the pyridine ring system. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis is crucial for understanding reaction mechanisms, such as cycloadditions and electrocyclic reactions, by considering the symmetry and overlap of these frontier orbitals. wikipedia.orgimperial.ac.uk

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed, localized picture of the electron density distribution within a molecule, translating complex wavefunctions into familiar Lewis structures with bonds, lone pairs, and delocalization effects. wisc.edu This method allows for the quantification of charge transfer between atoms and the analysis of hyperconjugative interactions, which are key to understanding molecular stability. wisc.edu

Theoretical Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the calculated molecular structure and its experimental spectral signatures.

Computational Simulation of Vibrational Frequencies and Intensities

Theoretical calculations, typically using DFT methods, can simulate the vibrational spectrum (infrared and Raman) of a molecule. nih.gov These simulations yield harmonic vibrational frequencies and their corresponding intensities, which can be compared with experimental data to confirm structural assignments. researchgate.net For molecules with hydrogen bonding capabilities, like this compound, computational models that include intermolecular interactions, such as central-molecular simulations, often provide more accurate frequency calculations than single-molecule models. nih.gov

The calculated spectrum allows for the assignment of specific vibrational modes to observed experimental peaks. For instance, the characteristic stretching vibrations of N-H, O-H, C=O, and C=N groups can be precisely identified. nih.govscirp.org Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental results. nih.gov

Table 2: Representative Vibrational Modes and Typical Frequency Ranges

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3500–3700 |

| N-H Stretch | 3300–3500 |

| C-H Stretch (Aromatic) | 3000–3100 |

| C=O Stretch (in pyridone tautomer) | 1650–1700 |

| C=C and C=N Stretch (Ring) | 1450–1600 |

| N-H Bending | 1550–1650 |

| C-O Stretch | 1200–1300 |

| C-N Stretch | 1250–1350 |

This table provides a general guide to the expected vibrational frequencies for the functional groups present in the molecule. nih.govscirp.org

Prediction of NMR Chemical Shifts

Quantum mechanical calculations can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) of a molecule. nih.gov These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. For flexible molecules, it is often necessary to average the predicted shifts over an ensemble of conformations, for example, from a Molecular Dynamics (MD) trajectory, to obtain results that correlate well with experimental data measured in solution. nih.gov The accuracy of these predictions can be high enough to aid in the assignment of complex spectra and to distinguish between different isomers or tautomers. nih.gov

Computational Insights into Reaction Mechanisms

Computational chemistry provides a powerful tool for elucidating the detailed pathways of chemical reactions. rsc.orgrsc.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the calculation of activation energies, which determine the reaction rates. mdpi.com

For this compound, computational studies could investigate various reactions, such as its synthesis, oxidation, or participation in coupling reactions. For example, a study on the formation of a related phthalonitrile (B49051) compound from a dibromo precursor using copper cyanide involved calculating the thermodynamic parameters (ΔG, ΔH, ΔS) and activation energies for the key steps in the reaction. researchgate.net Such studies can reveal the step-by-step mechanism, including the role of catalysts, solvents, and the stereospecificity of the reaction, offering insights that are often difficult to obtain through experimental means alone. rsc.org

Transition State Characterization for Synthetic Transformations

The synthesis of this compound, a biaryl structure, can be plausibly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. numberanalytics.com Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of such reactions. nih.govnih.gov The catalytic cycle of a Suzuki-Miyaura coupling typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Each of these steps proceeds through a high-energy transition state, the characterization of which is essential for understanding the reaction kinetics and optimizing reaction conditions.

Transmetalation: Following oxidative addition, the transmetalation step involves the transfer of the aryl group from an organoboron compound to the palladium(II) complex. acs.org This is often the rate-determining step of the catalytic cycle. pku.edu.cn Computational studies can investigate the role of the base and solvent in facilitating this step, modeling the transition state in which the aryl group is transferred. acs.orgwhiterose.ac.uk The geometry of this transition state often involves a bridging ligand that facilitates the transfer of the organic moiety. acs.org

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the biaryl product, regenerating the palladium(0) catalyst. numberanalytics.com This step involves the formation of the C-C bond between the two aryl groups. The transition state for reductive elimination can be characterized by a concerted process where the two organic ligands on the palladium center couple and detach.

A hypothetical transition state analysis for the Suzuki-Miyaura coupling to form this compound could yield data such as that presented in the interactive table below. The values are representative of typical DFT calculations for such reactions.

Table 1: Calculated Activation Energies for the Suzuki-Miyaura Synthesis of this compound

| Reaction Step | Catalyst System | Solvent | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(PPh₃)₄ | Toluene | 15.2 |

| Transmetalation | Pd(PPh₃)₄ | Toluene | 22.5 |

| Reductive Elimination | Pd(PPh₃)₄ | Toluene | 18.7 |

Exploration of Potential Energy Surfaces for Chemical Reactions

The potential energy surface (PES) provides a comprehensive map of the energy of a chemical system as a function of its geometry. numberanalytics.com For a chemical reaction, the PES illustrates the path from reactants to products, passing through various intermediates and transition states. nih.gov The study of the PES for the synthesis of this compound can reveal not only the lowest energy pathway but also potential side reactions and alternative mechanistic routes.

The PES for a multi-step reaction like the Suzuki-Miyaura coupling is a high-dimensional surface. Computational methods allow for the mapping of this surface by calculating the energy at numerous points corresponding to different molecular geometries. The minima on the PES correspond to stable species such as the reactants, intermediates, and products. Saddle points on the PES correspond to transition states, which represent the energy maxima along the reaction coordinate. nih.gov

For the formation of this compound, the PES would detail the energy landscape of the entire catalytic cycle. This would include the initial coordination of the reactants to the palladium catalyst, the formation of the oxidative addition product, the subsequent transmetalation intermediate, and finally the reductive elimination leading to the desired biaryl compound. The shape of the PES is influenced by factors such as the choice of ligands on the palladium catalyst, the solvent, and the nature of the reactants. whiterose.ac.uk

Furthermore, the torsional energetics of the final biaryl product are an important feature of the PES. The rotation around the newly formed C-C bond between the phenyl and pyridine rings will have a specific energy profile, with certain conformations being more stable than others due to steric and electronic effects. nih.gov Computational analysis can predict these rotational barriers and the preferred dihedral angle of the final product.

The interactive table below presents a hypothetical potential energy profile for the key species along the reaction coordinate for the synthesis of this compound via a Suzuki-Miyaura coupling.

Table 2: Relative Energies of Species on the Potential Energy Surface for the Synthesis of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants + Catalyst | Initial separated reactants and Pd(0) catalyst | 0.0 |

| Oxidative Addition TS | Transition state for oxidative addition | +15.2 |

| Pd(II) Intermediate | Intermediate after oxidative addition | -5.8 |

| Transmetalation TS | Transition state for transmetalation | +22.5 |

| Biaryl-Pd(II) Complex | Intermediate after transmetalation | -12.1 |

| Reductive Elimination TS | Transition state for reductive elimination | +18.7 |

| Product + Catalyst | Final product and regenerated Pd(0) catalyst | -25.3 |

Biological Activity and Molecular Mechanisms in Vitro Studies

In Vitro Antiproliferative Activity against Cancer Cell Lines

Derivatives of the pyridine (B92270) and pyridone scaffolds have demonstrated notable activity against various cancer cell lines, inhibiting their growth and inducing cell death through specific molecular pathways.

The antiproliferative activity of pyridine derivatives is a subject of significant research. Studies on various human cancer cell lines have shown that these compounds can effectively inhibit cell growth. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these evaluations.

For instance, a novel pyridone, 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one, demonstrated a potent IC50 value of 4.5 µM in HepG2 liver cancer cells. nih.gov Another study on pyrazolo[3,4-b]pyridine derivatives found that compound 9a had an IC50 of 2.59 µM against HeLa cervical cancer cells, while compound 14g showed IC50 values of 4.66 µM and 1.98 µM against MCF-7 breast cancer and HCT-116 colon cancer cells, respectively. mdpi.com These findings underscore the potential of the pyridine core structure in developing new anticancer agents.

Interactive Data Table: In Vitro Antiproliferative Activity of Pyridine Derivatives

| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) |

|---|---|---|---|

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 | Liver Cancer | 4.5 nih.gov |

| Pyrazolo[3,4-b]pyridine 9a | HeLa | Cervical Cancer | 2.59 mdpi.com |

| Pyrazolo[3,4-b]pyridine 14g | MCF-7 | Breast Cancer | 4.66 mdpi.com |

The antiproliferative effects of pyridine-based compounds are often linked to their ability to induce programmed cell death, or apoptosis, and to interfere with the cell cycle.

Research has shown that certain pyridine derivatives can cause cancer cells to arrest in the G2/M phase of the cell cycle. nih.govresearchgate.net This halt in cell division prevents the proliferation of malignant cells. nih.gov This cell cycle arrest is often a prelude to apoptosis. The induction of apoptosis is a critical mechanism for anticancer drugs, as it leads to the safe and effective removal of cancer cells.

The molecular machinery of apoptosis is complex, involving a cascade of proteins. Studies on pyridine derivatives have revealed an upregulation of key pro-apoptotic proteins. For example, treatment of HepG2 cells with certain pyridones led to increased expression of p53 and JNK, both of which are involved in promoting apoptosis. nih.gov Furthermore, an increase in the levels of Bax and caspase-3, and a decrease in the anti-apoptotic protein Bcl-2 have been observed in HepG2 cells treated with a pyridine-dihydrothiazole hybrid, further confirming the induction of apoptosis. semanticscholar.org Some compounds have been shown to induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases 3 and 9. nih.gov

A crucial aspect of cancer therapy is the ability of a drug to selectively target cancer cells while minimizing harm to healthy, normal cells. mdpi.com The non-selective nature of many conventional chemotherapy drugs is a major cause of adverse side effects. mdpi.com

Research into pyridine derivatives has shown promise in this area. Certain compounds have demonstrated significantly higher toxicity towards cancer cell lines compared to normal cell lines. For example, some pyridine-thiazolidin-4-one and pyridine-2,3-dihydrothiazole hybrids showed an acceptable safety profile against normal Vero cells while being active against cancer cells. semanticscholar.org Similarly, glycoconjugates of 8-aminoquinoline, a related N-heterocyclic structure, exhibited improved selectivity for cancer cells over healthy cells. mdpi.com This selectivity is a highly desirable feature, suggesting that these compounds could have a wider therapeutic window and potentially fewer side effects in a clinical setting. The difference in sensitivity may be due to factors such as higher metabolic rates or specific surface receptors in cancer cells. mdpi.comresearchgate.net

In Vitro Antimicrobial Activity

In addition to their anticancer potential, pyridine-based compounds have also been investigated for their ability to combat microbial infections.

The antimicrobial properties of pyridine derivatives have been evaluated against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC) is used to quantify the lowest concentration of a compound that prevents visible bacterial growth.

Studies have shown that certain nicotinic acid and isonicotinic acid derivatives exhibit significant antibacterial activity. For example, some substituted Mannich bases derived from 2-ethoxybenzylidene isonicotinohydrazide showed high activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with MIC values ranging from 6.25 to 12.5 μg/mL. nih.gov Another study on 1-alkyl-2-(4-pyridyl)pyridinium bromides found that compounds with alkyl chains of 11 to 16 carbons were most effective against S. aureus. researchgate.net The mechanism of action is thought to involve the disruption of the bacterial membrane. researchgate.net

Interactive Data Table: In Vitro Antibacterial Activity of Pyridine Derivatives

| Compound Class | Bacterial Strain | Gram Stain | MIC (µg/mL) |

|---|---|---|---|

| Substituted Mannich bases | Staphylococcus aureus | Positive | 6.25 - 12.5 nih.gov |

| Substituted Mannich bases | Escherichia coli | Negative | 6.25 - 12.5 nih.gov |

| Isonicotinic acid hydrazides | Various strains | Both | Not specified |

The antifungal potential of pyridine derivatives has also been explored. Research indicates that certain structural modifications to the pyridine core can yield compounds with notable activity against pathogenic fungi.

For instance, nicotinic acid benzylidene hydrazide derivatives with nitro and dimethoxy substituents were found to be among the most active against fungal strains like Candida albicans and Aspergillus niger. nih.gov Similarly, certain substituted Mannich bases demonstrated high antifungal activity against C. albicans and C. glabrata, with MIC values of 12.5 μg/mL. nih.gov These findings suggest that the pyridine scaffold is a viable starting point for the development of new antifungal agents.

Table of Compounds and Biological Entities

| Name |

| 4-(3-Aminophenyl)-2-hydroxypyridine |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one |

| 8-aminoquinoline |

| Aspergillus niger |

| Bax |

| Bcl-2 |

| Candida albicans |

| Candida glabrata |

| Caspase-3 |

| Caspase-9 |

| Escherichia coli |

| Isonicotinic acid |

| JNK |

| Nicotinic acid |

| p53 |

| Pyrazolo[3,4-b]pyridine |

| Staphylococcus aureus |

In Vitro Anti-Inflammatory Potential

Extensive literature searches did not yield any specific studies on the in vitro anti-inflammatory potential of this compound. The following subsections detail the lack of available data regarding its effects on inflammatory markers and cytokine production.

Modulation of Inflammation Markers in Cellular Models

No published research was identified that investigates the modulation of inflammation markers by this compound in any cellular models. Consequently, there is no data available on its effects on key inflammatory mediators.

Inhibition of Pro-inflammatory Cytokine Production

There is currently no scientific literature available describing the inhibitory effects of this compound on the production of pro-inflammatory cytokines in in vitro settings.

In Vitro Antiparasitic Activity

A comprehensive review of scientific databases found no studies reporting the in vitro antiparasitic activity of this compound against Leishmania, Trypanosoma, or Plasmodium species.

Antileishmanial Activity in Cellular Cultures

No data is available in the current scientific literature regarding the in vitro antileishmanial activity of this compound in cellular cultures.

Antitrypanosomal Activity in Cellular Cultures

There are no published studies on the in vitro antitrypanosomal activity of this compound in cellular cultures.

Antiplasmodial/Antimalarial Activity in Cellular Cultures

No research has been published on the in vitro antiplasmodial or antimalarial activity of this compound in cellular cultures.

Enzyme Inhibition and Molecular Target Identification (In Vitro)

The principal biological target identified for this compound and its structural analogs is the protein tubulin . nih.gov This compound was designed as a pyridine-bridged analog of combretastatin-A-4 (CA-4), a well-known tubulin inhibitor. nih.gov Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton and are essential for cell division, intracellular transport, and the maintenance of cell shape. mdpi.com

By acting as a CA-4 analog, this compound is designed to bind to the colchicine-binding site on β-tubulin. nih.gov A competitive binding assay confirmed that related analogs in this series interact with the colchicine-binding pocket, displacing tubulin-bound colchicine (B1669291). nih.gov This interaction identifies tubulin as the direct molecular target responsible for the compound's biological effects.

The inhibitory activity of this class of pyridine-bridged compounds has been quantified through antiproliferative assays against various human cancer cell lines. While specific kinetic data for this compound is part of a broader study, the structure-activity relationship (SAR) for the series provides significant insights. The presence and position of hydroxyl (-OH) groups on the phenyl ring (B-ring) significantly influence cytotoxic activity. mdpi.com

For instance, a derivative featuring a single hydroxyl group (compound 19 in the study by Zhang et al.) demonstrated an antiproliferative IC₅₀ value of 4.75 µM against the MCF7 human breast adenocarcinoma cell line. mdpi.com The introduction of a second hydroxyl group (compound 20 ) enhanced potency, reducing the IC₅₀ to 0.91 µM against the same cell line. mdpi.com The binding data from competitive assays were found to be consistent with the observed biological activities in antiproliferation. nih.gov

Table 1: In Vitro Antiproliferative Activity of Related Hydroxylated Pyridine Derivatives

| Compound ID (Reference) | Structure Description | Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| 19 mdpi.com | Pyridine-bridged CA-4 analog with one -OH group | MCF7 | 4.75 |

| 20 mdpi.com | Pyridine-bridged CA-4 analog with two -OH groups | MCF7 | 0.91 |

| CA-4 mdpi.com | Combretastatin A-4 (Reference) | MCF7 | 0.0046 |

This table presents data for hydroxylated analogs within the same chemical series to illustrate structure-activity relationships.

The mechanism of action for this compound is rooted in its ability to modulate tubulin polymerization dynamics. By binding to the colchicine site of β-tubulin, the compound inhibits the assembly of tubulin heterodimers into microtubules. nih.govnih.gov This disruption of the microtubule network is the primary mechanistic event.

Other Investigated In Vitro Biological Activities (e.g., Antiviral Activity)

Within the scope of the reviewed scientific literature, the predominant in vitro biological activity reported for this compound and its close analogs is their anticancer function via tubulin inhibition. nih.govmdpi.com While other pyridine-containing heterocyclic compounds have been explored for a wide range of biological effects, including antiviral and antimicrobial activities, specific investigations into these other potential activities for this compound are not prominently documented. The research focus has remained on its role as a tubulin-targeting agent for cancer therapy.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Structural Modifications on Biological Activity

Systematic structural modifications of the 4-(3-Aminophenyl)-2-hydroxypyridine scaffold have provided key insights into its interaction with biological targets. These studies typically involve altering the aminophenyl moiety, substituting the hydroxypyridine ring, or modifying the linkage between these two core components.

The aminophenyl group is a critical component for the biological activity of many pyridine (B92270) derivatives. Modifications to this phenyl ring can significantly impact efficacy and target interaction through electronic and steric effects.

In related 4-aryl-pyridine series, the nature and position of substituents on the phenyl ring have been shown to be pivotal for biological activity. For instance, studies on 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles revealed that introducing electron-withdrawing groups, such as a nitro group at the meta or para position of the phenyl ring, led to potent inhibitory activity against cancer cell lines. mdpi.com Specifically, compounds with 3-nitro and 4-nitro substitutions showed IC₅₀ values between 1 and 5 µM. mdpi.com The presence of a hydrophilic methoxy (B1213986) group at the ortho position also increased activity, suggesting that both electronic properties and the potential for hydrogen bonding are important. mdpi.com Conversely, replacing a chloro substituent with a larger bromo group also enhanced activity, indicating that the size of the substituent is a contributing factor. mdpi.com

Table 1: Effect of Phenyl Ring Substitution on Antiproliferative Activity of 4-Aryl-Pyridine Analogs

| Compound ID | Phenyl Ring Substituent | Activity (IC₅₀) | Cell Lines |

|---|---|---|---|

| 5c | 4-chloro | - | HepG2, DU145, MBA-MB-231 |

| 5d | 4-bromo | Increased vs. 5c | HepG2, DU145, MBA-MB-231 |

| 5f | 2-methoxy | Increased | HepG2, DU145, MBA-MB-231 |

| 5g | 3-nitro | 1-5 µM | HepG2, DU145, MBA-MB-231 |

| 5h | 4-nitro | 1-5 µM | HepG2, DU145, MBA-MB-231 |

Data derived from studies on 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. mdpi.com

Substituents on the hydroxypyridine ring play a crucial role in modulating the compound's properties, including target affinity and pharmacokinetics. The hydroxyl group itself is a key feature, potentially acting as a hydrogen bond donor or acceptor and a metal-chelating moiety in various enzyme active sites. nih.gov

In studies of related 3-hydroxypyridin-2(1H)-ones, which are isomers of 2-hydroxypyridines, substitutions at various positions on the pyridinone ring were found to be critical for inhibitory activity against influenza A endonuclease. nih.gov For example, the placement of phenyl or naphthyl groups at the 5- and 6-positions influenced the binding mode of the inhibitors. nih.gov

For other pyridine derivatives, research has shown that the introduction of specific groups can enhance antiproliferative activity. The presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been found to be favorable, while bulky groups or halogens can sometimes lead to lower activity. nih.gov In a series of PPARγ modulators with a pyridine ring, 3-alkoxy groups were found to be essential for potency, while chloro or dimethyl substitutions resulted in a loss of activity. nih.gov The introduction of a methyl group can also have varied effects depending on its position. mdpi.com

Table 2: Influence of Pyridine Ring Substituents on Agonist Potency in a PPARγ Modulator Series

| Compound ID | Pyridine Ring Substituent(s) | Agonist Potency (EC₅₀, nM) |

|---|---|---|

| 2a | 3-methyl | >3000 |

| 2b | 3-ethyl | 305 |

| 2c | 3-methoxy | 188 |

| 2d | 3-ethoxy | 182 |

| 2e | 3-chloro | >3000 |

| 2f | 3,5-dimethyl | >3000 |

Data derived from studies on 4-pyridine derivatives of DS-6930. nih.gov

Introducing linker groups between the phenyl and hydroxypyridine rings or fusing the rings to create more rigid structures are established strategies to optimize pharmacological properties. A linker can alter the relative orientation of the two rings, potentially improving interactions with the target protein. For instance, inserting a flexible methylene (B1212753) group between the pyridinone core and aryl substituents in influenza endonuclease inhibitors was explored to permit greater molecular flexibility and enhance binding affinity. nih.gov

Ring fusion, which creates polycyclic structures, can significantly enhance potency and selectivity by locking the molecule into a specific, biologically active conformation. This strategy has been successfully applied in the design of various therapeutic agents. For example, the development of chromenopyridine scaffolds, which are fused ring systems, has led to compounds with a broad spectrum of biological activities. mdpi.com Similarly, pyridine-annulated purines have been designed as novel anticancer agents through a hybridization and scaffold-hopping approach based on ring fusion. rsc.org The synthesis of pyrido[1,2-c]pyrimidines, another fused system, has yielded potential antidepressant agents. researchgate.net These examples demonstrate that constraining the structure through ring fusion is a powerful tool in drug design.

Rational Design Principles for Optimized Derivatives

The development of optimized derivatives of this compound benefits from modern rational drug design principles. These strategies leverage computational tools and structural biology insights to guide the synthesis of more effective and selective compounds.

Fragment-based drug design (FBDD) is a powerful strategy for hit identification and lead optimization. nih.gov It involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly but efficiently to the target protein. nih.gov These fragment hits can then be grown, linked, or merged to create more potent lead compounds.

For a scaffold like this compound, an FBDD approach could begin by deconstructing the molecule into its core fragments: the 3-aminophenyl group and the 2-hydroxypyridine (B17775) ring. These fragments could be screened individually to understand their independent contributions to binding at a specific target. X-ray crystallography or NMR spectroscopy would then be used to determine the binding mode of these fragments. nih.gov

Once initial fragment hits are identified and validated, they can be optimized. For example, a fragment corresponding to the 2-hydroxypyridine ring could be "grown" by adding substituents at various positions to explore nearby pockets in the protein's binding site. frontiersin.org Alternatively, if the 3-aminophenyl fragment binds in an adjacent pocket, the two fragments could be linked together with an appropriate chemical linker to generate a high-affinity ligand. This systematic approach ensures that the final molecule has a high ligand efficiency, meaning that it makes very efficient use of its atoms for binding, a hallmark of successful FBDD campaigns. mdpi.comnih.gov

Bioisosteric replacement and scaffold hopping are key strategies in medicinal chemistry for optimizing lead compounds and exploring new chemical space. spirochem.com Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. Replacing a part of a molecule with a bioisostere can improve its potency, selectivity, metabolic stability, or patentability. drughunter.com For the this compound scaffold, the phenyl ring could be replaced with a bioisosteric heterocycle like a thiophene (B33073) or a pyridine to modulate properties such as lipophilicity and metabolic stability. nih.gov

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original pharmacophoric geometry. dundee.ac.uknih.gov This can lead to the discovery of novel chemical series with improved drug-like properties. nih.gov For example, a research program might start with the 4-aryl-2-hydroxypyridine scaffold and, through computational or knowledge-based methods, identify that a pyrazole (B372694) or imidazo[1,2-a]pyrimidine (B1208166) core could present the key binding groups in a similar spatial orientation. dundee.ac.uknih.gov A successful scaffold hop from a phenyl-substituted bicycle to a new core resulted in a preclinical candidate with improved solubility and microsomal stability. dundee.ac.uk Another example showed a shape-based scaffold hop from a pyrimidine (B1678525) to a pyrazole core, leading to inhibitors with better physicochemical properties and CNS penetration. nih.gov These strategies are invaluable for navigating away from problematic structural motifs or entering novel intellectual property space. rsc.orgnih.gov

Computational Approaches in SAR Elucidation and Molecular Design

Computational methods are integral to modern drug discovery, providing powerful tools for understanding how a compound's structure relates to its biological activity. These in silico techniques, including molecular docking and pharmacophore modeling, allow researchers to predict and analyze the interactions between a potential drug molecule and its biological target at a molecular level. This facilitates the rational design of more potent and selective derivatives. For compounds in the aminophenylpyridine class, such as this compound, computational studies are crucial for guiding synthetic efforts and optimizing therapeutic potential.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in elucidating the binding mode of a ligand in the active site of a protein, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity.

While specific molecular docking studies for this compound are not extensively detailed in available literature, research on structurally similar compounds, such as derivatives of 3-aminopyridine-2(1H)-one, provides valuable insights. One study focused on the antithrombotic potential of 4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivatives and used molecular docking to predict their affinity for a target protein. d-nb.info The results indicated that modifications at the 3-amino group significantly influence the binding affinity. d-nb.info